1-[4-(Trifluoromethoxy)benzyl]piperazine
Overview
Description
1-[4-(Trifluoromethoxy)benzyl]piperazine is a chemical compound with the molecular formula C12H15F3N2O. It is characterized by the presence of a trifluoromethoxy group attached to a benzyl ring, which is further connected to a piperazine ring.
Scientific Research Applications
1-[4-(Trifluoromethoxy)benzyl]piperazine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of biological pathways and mechanisms, often as a probe or ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of drugs targeting specific receptors or enzymes.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings
Safety and Hazards
This compound is classified as Acute Tox. 3 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 according to regulation (EC) No 1272/2008 [CLP] and amendments . It may cause respiratory irritation, skin irritation, and serious eye irritation . In case of contact with eyes or skin, it is recommended to wash immediately with fresh running water . If inhaled, remove from the contaminated area . In case of ingestion, immediately give a glass of water .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Trifluoromethoxy)benzyl]piperazine typically involves the reaction of 4-(trifluoromethoxy)benzyl chloride with piperazine. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction mixture is stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-[4-(Trifluoromethoxy)benzyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide; typically carried out in acidic or basic medium.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions often conducted in polar aprotic solvents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Mechanism of Action
The mechanism of action of 1-[4-(Trifluoromethoxy)benzyl]piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and reach its target sites. Once inside the cell, the compound can bind to its target, modulating its activity and triggering downstream effects. The exact pathways involved depend on the specific application and target of interest .
Comparison with Similar Compounds
- 1-[4-(Trifluoromethyl)benzyl]piperazine
- 1-[4-(Trifluoromethoxy)phenyl]piperazine
- 1-[4-(Trifluoromethyl)phenyl]piperazine
Comparison: 1-[4-(Trifluoromethoxy)benzyl]piperazine is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties compared to similar compounds. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets. In contrast, compounds with trifluoromethyl groups may exhibit different reactivity and binding characteristics, making this compound particularly valuable in specific applications .
Properties
IUPAC Name |
1-[[4-(trifluoromethoxy)phenyl]methyl]piperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3N2O/c13-12(14,15)18-11-3-1-10(2-4-11)9-17-7-5-16-6-8-17/h1-4,16H,5-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYHAJSIKVDIQNW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CC=C(C=C2)OC(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F3N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801240534 | |
Record name | 1-[[4-(Trifluoromethoxy)phenyl]methyl]piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801240534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
340759-27-5 | |
Record name | 1-[[4-(Trifluoromethoxy)phenyl]methyl]piperazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=340759-27-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[[4-(Trifluoromethoxy)phenyl]methyl]piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801240534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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